molecular formula C13H18BrNO2 B13904376 tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate

tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate

Cat. No.: B13904376
M. Wt: 300.19 g/mol
InChI Key: JACILSUWVAAISC-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate and 2-bromoaniline.

    Formation of Intermediate: The reaction between tert-butyl bromoacetate and 2-bromoaniline in the presence of a base such as sodium hydride or potassium carbonate leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the preparation of peptidomimetics and other bioactive compounds.

Biology:

  • Investigated for its potential role in enzyme inhibition studies.
  • Used in the study of protein-ligand interactions.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its role in the development of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl (3S)-3-amino-3-phenylpropanoate: Lacks the bromine atom, leading to different reactivity and biological activity.

    tert-Butyl (3S)-3-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently, affecting its chemical properties.

Uniqueness:

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1

InChI Key

JACILSUWVAAISC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Br)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1Br)N

Origin of Product

United States

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